![molecular formula C8H5Br2FO B1523354 3-Bromo-2-fluorophenacyl bromide CAS No. 1204333-47-0](/img/structure/B1523354.png)
3-Bromo-2-fluorophenacyl bromide
Overview
Description
3-Bromo-2-fluorophenacyl bromide is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The IUPAC name for 3-Bromo-2-fluorophenacyl bromide is 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone . The InChI code is 1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
3-Bromo-2-fluorophenacyl bromide is a solid at ambient temperature . .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone: is used in the synthesis of various pharmaceutical intermediates. Its bromine and ketone functional groups make it a versatile building block for constructing complex organic compounds. It is particularly useful in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Material Science Research
This compound serves as a precursor in the development of new materials. Its ability to undergo polymerization reactions can be exploited to create novel polymers with potential applications in electronics, coatings, and biodegradable materials .
Pesticide Formulation
In the field of agrochemical research, 3-Bromo-2-fluorophenacyl bromide is explored for its potential use in pesticide formulations. The bromine atoms can be instrumental in the synthesis of compounds with insecticidal or fungicidal properties .
Photographic Chemicals
The compound’s reactivity with light makes it a candidate for use in the development of photographic chemicals. It can be involved in creating compounds that change their properties upon exposure to specific wavelengths of light, which is essential for photographic processes .
Corrosion Inhibitors
Research into corrosion inhibitors for industrial applications often includes halogenated compounds like 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone . Its chemical structure could help in the synthesis of compounds that prevent metal corrosion .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 3-Bromo-2-fluorophenacyl bromide are of interest in the field of OLED research. It could be used to synthesize intermediates that emit light when an electric current is applied, which is fundamental for OLED technology .
Fluorinated Compounds Synthesis
Due to the presence of a fluorine atom, this compound is valuable for the synthesis of fluorinated organic molecules, which are important in medicinal chemistry for their enhanced stability and bioavailability .
Analytical Chemistry
In analytical chemistry, 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be used as a standard or reagent in various chemical analyses, including chromatography and spectrophotometry, due to its distinct chemical properties .
Safety And Hazards
3-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage. The precautionary statements are P260, P271, and P280, which advise against inhaling dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKKGYJVKMVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703916 | |
Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
CAS RN |
1204333-47-0 | |
Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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